2-Methyl-4-phenyl-1-butene chemical properties
2-Methyl-4-phenyl-1-butene chemical properties
An In-depth Technical Guide to 2-Methyl-4-phenyl-1-butene
Introduction
2-Methyl-4-phenyl-1-butene is an organic compound featuring both an aromatic phenyl group and a terminal alkene functional group. This unique combination of a sterically hindered, nucleophilic double bond and a stable aromatic ring makes it a molecule of interest for researchers in organic synthesis, polymer science, and materials chemistry. Its structure suggests potential as a monomer for specialty polymers and as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, potential synthetic routes, reactivity, and safety considerations, synthesized from available technical data to support professionals in research and drug development.
Chemical Identity and Physical Properties
2-Methyl-4-phenyl-1-butene, also known by its IUPAC name (3-methylbut-3-en-1-yl)benzene, is a substituted alkene.[1] Its core structure consists of a four-carbon butene chain with a methyl group at the second position and a phenyl group at the fourth position.
Below is a diagram illustrating the chemical structure of 2-Methyl-4-phenyl-1-butene.
Caption: Chemical structure of 2-Methyl-4-phenyl-1-butene.
The key physicochemical properties of 2-Methyl-4-phenyl-1-butene are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | (3-methylbut-3-en-1-yl)benzene | [1] |
| CAS Number | 6683-51-8 | [1] |
| Molecular Formula | C₁₁H₁₄ | [1][2][3] |
| Molecular Weight | 146.23 g/mol | [1][2] |
| Boiling Point | 205 °C | [4] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of 2-Methyl-4-phenyl-1-butene. Publicly available spectral data provides the following insights.[5]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (~4.7 ppm), the benzylic and allylic protons (in the ~2.0-2.8 ppm range), the methyl protons (~1.7 ppm), and the aromatic protons of the phenyl group (~7.1-7.3 ppm).[1][5]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methylene and methyl groups.[1][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkene and aromatic ring (above 3000 cm⁻¹), C=C stretching of the alkene (~1650 cm⁻¹) and aromatic ring (~1600 and 1450 cm⁻¹), and C-H bending vibrations.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to its molecular weight.[5][7] Common fragmentation patterns would likely involve the loss of a methyl group or cleavage at the benzylic position, leading to a stable tropylium cation fragment.
The diagram below illustrates the distinct chemical environments within the molecule, which correspond to the signals observed in NMR spectroscopy.
Caption: Key proton environments in 2-Methyl-4-phenyl-1-butene.
Synthesis and Reactivity
Synthesis
While specific, detailed laboratory preparations for 2-Methyl-4-phenyl-1-butene are not widely published, a plausible and industrially relevant synthetic approach can be inferred from related processes, such as the synthesis of other phenylbutenes.[8] A common method involves the coupling of an organometallic reagent with a suitable halide. For instance, a Grignard reaction between a phenethyl magnesium halide and a methallyl halide would yield the target compound.
The proposed workflow for this synthesis is outlined below.
Caption: General mechanism of electrophilic addition.
Potential Applications
Based on its chemical structure, 2-Methyl-4-phenyl-1-butene is a promising candidate for several applications:
-
Polymer Science : As a monomer, it can be used to synthesize polymers. The presence of the bulky phenyl group can impart desirable properties such as increased thermal stability, a higher glass transition temperature, and specific refractive indices to the resulting polymer. These materials could find use in advanced coatings and organic electronics. [9]* Fine Chemical Synthesis : The dual reactivity of the alkene and aromatic ring makes it a versatile intermediate. It can serve as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. Phenylbutenes, in general, are recognized as useful intermediates for these sectors. [8]* Fragrance and Flavor : Structurally related phenyl-containing compounds are often used in the fragrance industry. While its specific odor profile is not detailed, it could be investigated for such applications. [10]
Safety Profile
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4-Phenyl-1-butene : This related compound is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. [11]* 2-Methyl-1-butene : This compound is an extremely flammable liquid and vapor. It is generally advised to keep it away from heat, sparks, open flames, and hot surfaces. [12][13] General Precautions (Inferred): Given the presence of a hydrocarbon backbone and a terminal alkene, 2-Methyl-4-phenyl-1-butene should be handled with the following precautions:
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. [14]Avoid breathing vapors.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.
-
Fire : The compound is likely flammable. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).
Disclaimer: This safety information is based on analogous compounds and is for guidance only. Always consult a substance-specific SDS and perform a thorough risk assessment before handling 2-Methyl-4-phenyl-1-butene.
References
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SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene [FTIR]. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Methyl-4-phenyl-1-butene [MS (GC)]. Retrieved from [Link]
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ChemBK. (n.d.). 1-Butene, 2-methyl-4-phenyl-. Retrieved from [Link]
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Airgas. (2016, September 19). SAFETY DATA SHEET: 2-Methyl-2-Butene. Retrieved from [Link]
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Gaspar, B., Waser, J., & Carreira, E. M. (n.d.). (3-Chlorobutyl)benzene. Organic Syntheses Procedure. Retrieved from [Link]
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Stenutz. (n.d.). 2-methyl-4-phenyl-1-butene. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-METHYL-1-PHENYL-1-BUTENE - Introduction. Retrieved from [Link]
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Moloney, M. G., Pinhey, J. T., & Stoermer, M. J. (1998). (E)-1-Bromo-2-methyl-4-phenyl-1-butene. ResearchGate. Retrieved from [Link]
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MDPI. (1998). (Z)-1-Bromo-2-methyl-4-phenyl-1-butene. Retrieved from [Link]
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